physicochemical properties of 4-(1-((Benzyloxy)carbonyl)piperidin-4-YL)butanoic acid
physicochemical properties of 4-(1-((Benzyloxy)carbonyl)piperidin-4-YL)butanoic acid
Physicochemical Profiling and Synthetic Utilities of 4-(1-((Benzyloxy)carbonyl)piperidin-4-yl)butanoic Acid
Executive Summary
As a Senior Application Scientist, I approach the physicochemical profiling of 4-(1-((Benzyloxy)carbonyl)piperidin-4-yl)butanoic acid (Molecular Formula: C17H23NO4) not merely as a static list of parameters, but as a dynamic blueprint for synthetic utility. This bifunctional molecule consists of a piperidine core protected by a lipophilic benzyloxycarbonyl (Cbz) group at the nitrogen, and a flexible butanoic acid chain at the C4 position. This structural dichotomy makes it an exceptional building block for synthesizing peptidomimetics, PROTAC linkers, and complex active pharmaceutical ingredients (APIs). Understanding its solubility, lipophilicity, and orthogonal reactivity is critical for optimizing downstream workflows.
Structural Profiling & Physicochemical Parameters
The behavior of this compound in both biological and synthetic environments is dictated by the interplay between its lipophilic protecting group and its polar, ionizable tail. The quantitative data is summarized below to facilitate rapid comparison against standard drug-likeness criteria[1].
| Parameter | Value | Causality / Synthetic Implication |
| Molecular Formula | C17H23NO4 | Defines the stoichiometric mass (305.37 g/mol ) for synthetic equivalents. |
| Molecular Weight | 305.37 g/mol | Falls well within the optimal <500 Da range for oral bioavailability[1]. |
| LogP (Predicted) | 2.8 - 3.2 | Driven by the lipophilic Cbz group; ensures high solubility in organic solvents. |
| pKa (Carboxylic Acid) | ~4.7 | Ionizes at physiological pH (7.4), acting as an anionic anchor in aqueous media. |
| pKa (Piperidine N) | ~ -1.0 | Carbamate protection delocalizes the nitrogen lone pair, rendering it non-basic. |
| Polar Surface Area | 66.8 Ų | Excellent for membrane permeability; perfectly balances the lipophilic core[1]. |
Solubility & Lipophilicity Dynamics
The solubility profile of 4-(1-Cbz-piperidin-4-yl)butanoic acid is highly pH-dependent, a direct consequence of its terminal carboxylic acid. In acidic to neutral aqueous environments (pH < 4.0), the molecule remains protonated and exhibits poor aqueous solubility due to the dominant lipophilicity of the Cbz-piperidine core. However, adjusting the pH above 5.5 triggers the ionization of the carboxylic acid into a carboxylate anion, drastically increasing water solubility.
In organic synthesis, the Cbz group is the primary driver of solubility. It ensures that the molecule is highly soluble in aprotic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and ethyl acetate. This is a critical advantage over unprotected piperidines, which often suffer from poor solubility in non-polar solvents and can poison transition-metal catalysts.
Thermodynamic Stability & Degradation Pathways
The molecule is engineered for orthogonal stability. The Cbz carbamate is thermodynamically stable to basic conditions (unlike Fmoc) and mild acids (unlike Boc). This allows for aggressive functionalization of the carboxylic acid without risking premature deprotection. Cleavage of the Cbz group requires specific conditions, typically catalytic hydrogenation (H2, Pd/C) or strong acidic cleavage (HBr in acetic acid)[2]. Conversely, the butanoic acid tail is stable under ambient storage but is highly susceptible to electrophilic activation, making it an ideal candidate for amide coupling workflows.
Experimental Workflows (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic check to prevent the propagation of errors.
Protocol A: Determination of LogD7.4 via Shake-Flask LC-MS
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Causality: UV-based shake-flask methods often fail due to trace impurities absorbing strongly at the target wavelength. LC-MS provides mass-specific quantification, eliminating false positives.
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Self-Validating Mechanism: The protocol requires quantifying the compound in both the octanol and aqueous phases. If the sum of the mass in both phases does not equal the initial input mass ( Massoctanol+Massaqueous=Massinitial ), the system flags interfacial precipitation, invalidating the run.
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Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
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Equilibration: Spike 10 µL of the stock into a glass vial containing 500 µL of 1-octanol and 500 µL of phosphate buffer (pH 7.4).
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Partitioning: Vortex the biphasic mixture for 30 minutes at 25°C to ensure thermodynamic equilibrium.
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Resolution: Centrifuge at 10,000 x g for 10 minutes to completely resolve the emulsion at the interface.
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Quantification: Extract 50 µL from each phase, dilute 1:100 in ACN/H2O, and analyze via LC-MS (ESI+).
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Calculation: Calculate LogD = log10(AUC_octanol / AUC_aqueous).
Protocol B: Carboxylic Acid Activation and Amide Coupling
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Causality: Using HATU over traditional carbodiimides (like EDC) prevents epimerization and accelerates the reaction via the formation of a highly reactive 7-azabenzotriazole active ester[3]. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.
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Self-Validating Mechanism: The reaction is monitored via LC-MS. The disappearance of the starting mass (m/z 306.1[M+H]+) and the transient appearance of the active ester intermediate validate the activation step before the amine is even added.
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Solvation: Dissolve 1.0 eq of 4-(1-Cbz-piperidin-4-yl)butanoic acid in anhydrous DMF to achieve a 0.2 M concentration.
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Activation: Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 10 minutes at room temperature.
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Validation Check: Aliquot 1 µL of the reaction mixture into 1 mL of MeOH and analyze via LC-MS to confirm the complete formation of the active ester.
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Coupling: Once validated, add 1.1 eq of the target primary or secondary amine.
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Isolation: Stir for 2 hours, then quench with saturated aqueous NH4Cl to precipitate the coupled product. Extract with EtOAc.
Mechanistic Diagram
The following diagram illustrates the orthogonal synthetic pathways enabled by the structural dichotomy of the molecule.
Orthogonal synthetic workflows for 4-(1-Cbz-piperidin-4-yl)butanoic acid.
References
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Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews (PubMed) URL: [Link]
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Title: Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews (ACS Publications) URL: [Link]
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Title: Greene's Protective Groups in Organic Synthesis. Fourth Edition. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
